Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate
Overview
Description
Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrazole ring, which is further connected to a benzoate ester. The unique structural features of this compound make it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate typically involves the following steps:
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Formation of the Pyrazole Ring: : The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents to form the pyrazole ring. For instance, 1-methyl-3-(trifluoromethyl)-1H-pyrazole can be synthesized by reacting methylhydrazine with trifluoroacetylacetone under acidic or basic conditions.
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Esterification: : The pyrazole derivative is then subjected to esterification with methyl 2-bromobenzoate. This reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as precise temperature control and efficient mixing, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the ester group, converting it to the corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
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Substitution: : The trifluoromethyl group on the pyrazole ring can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Conversion of ester to alcohol.
Substitution: Introduction of various nucleophiles at the trifluoromethyl group.
Scientific Research Applications
Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate has diverse applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests it may have applications in treating various diseases.
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Industry: : The compound is used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(trifluoromethyl)benzoate
- Methyl 3-(trifluoromethyl)benzoate
- Methyl 2-methyl-3-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate is unique due to the presence of both a pyrazole ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, such as enhanced stability and reactivity, compared to other similar compounds. Its structural features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-18-10(7-11(17-18)13(14,15)16)8-5-3-4-6-9(8)12(19)20-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXXEOGWKRJBBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640368 | |
Record name | Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-62-8 | |
Record name | Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898289-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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